2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the catalytic hydrogenation of “2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” to “2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” was investigated in a batch-slurry reactor . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and similar compounds. For example, “2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one” has a molecular weight of 379.5 . The InChI code is "1S/C24H29NO3/c1-27-22-14-19-13-20 (24 (26)21 (19)15-23 (22)28-2)12-17-8-10-25 (11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, “2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one” has a boiling point of 527.9°C at 760 mmHg, a melting point of 207°C, and a flash point of 273.1°C . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Acetylcholinesterase Inhibitors : A study by Contreras et al. (2001) focused on the design, synthesis, and structure-activity relationships of pyridazine analogues, including compounds similar to 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one, as acetylcholinesterase (AChE) inhibitors. These compounds showed potential in enhancing AChE-inhibitory activity and selectivity, indicating their potential therapeutic application in diseases related to cholinergic dysfunction, such as Alzheimer's disease (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Crystal Structures and Surface Analyses : Dadou et al. (2019) performed crystal structure analysis and Hirshfeld surface analysis of derivatives of this compound. Understanding these structures aids in the understanding of molecular interactions and stability, which is crucial for the development of pharmaceutical agents (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019).
Catalytic Hydrogenation Processes : Samardžić and Zrnčević (2012) explored the catalytic hydrogenation process of a related compound, focusing on optimizing reaction conditions. This study is significant in the field of chemical synthesis, particularly in improving the efficiency and selectivity of hydrogenation reactions, which are critical steps in the synthesis of many pharmaceutical compounds (Samardžić & Zrnčević, 2012).
Synthesis and Biological Evaluation : Shainova et al. (2019) conducted research on the synthesis and biological evaluation of derivatives of this compound, exploring their potential in pharmaceutical applications. Such studies are essential in the early stages of drug discovery to identify promising candidates for further development (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).
Fractal Analysis in Catalytic Processes : Jelčić, Samardžić, and Zrnčević (2013) investigated the impact of catalyst surface morphologies on the hydrogenation process of a similar compound. Understanding how the physical structure of catalysts affects chemical reactions is vital for optimizing industrial chemical processes (Jelčić, Samardžić, & Zrnčević, 2013).
Synthesis of Novel Derivatives for Pharmacological Evaluation : Various studies like that by Bautista-Aguilera et al. (2014), and Chern et al. (1993), have focused on the synthesis of novel derivatives of this compound for potential pharmacological evaluation. These studies contribute significantly to expanding the library of compounds that can be assessed for therapeutic efficacy in various medical conditions (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014); (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Mechanism of Action
Target of Action
The primary target of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
This compound reversibly inhibits AChE . By inhibiting AChE, this compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic system . By increasing the availability of acetylcholine, it enhances the transmission of signals in the cholinergic system .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of cholinergic transmission. This can lead to improved cognitive function in patients with neurodegenerative disorders like Alzheimer’s disease .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-7-8-18(22)21(19-15)14-17-9-11-20(12-10-17)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKAWPPSCYMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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